(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps. The initial step often includes the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the cyclopropyl group. The thiadiazine ring is then synthesized and attached to the oxadiazole moiety. The final step involves the esterification of the carboxylate group with the appropriate alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Uniqueness
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S/c1-7-9(5-16(2)22(18,19)15-7)12(17)20-6-10-13-11(14-21-10)8-3-4-8/h5,8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXWFGZUJRLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=NC(=NO2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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